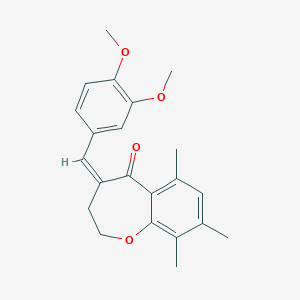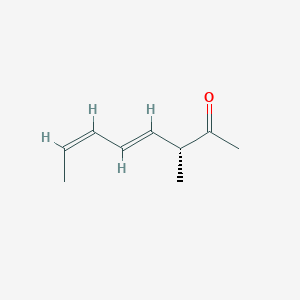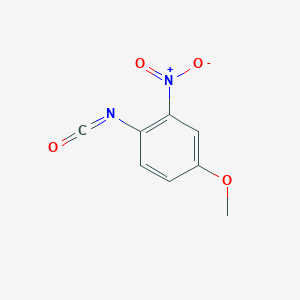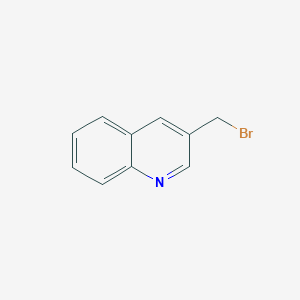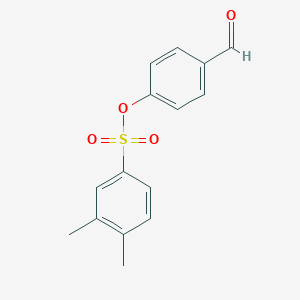
4-Formylphenyl 3,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylphenyl 3,4-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester of 4-formylphenyl and 3,4-dimethylbenzenesulfonic acid. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool for studying biochemical and physiological processes.
作用機序
The mechanism of action of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the covalent modification of the target enzyme. This compound reacts with a specific amino acid residue on the enzyme, forming a stable adduct that inhibits the enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Formylphenyl 3,4-dimethylbenzenesulfonate are dependent on the specific enzyme being targeted. Inhibition of PTP1B, for example, has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that this compound may have potential therapeutic applications in the treatment of metabolic disorders.
実験室実験の利点と制限
The advantages of using 4-Formylphenyl 3,4-dimethylbenzenesulfonate in lab experiments include its specificity for certain enzymes and its ability to form stable adducts with these enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research involving 4-Formylphenyl 3,4-dimethylbenzenesulfonate. One potential area of research is the development of more specific inhibitors for certain enzymes, which could lead to the development of new therapeutic agents for various diseases. Another area of research is the exploration of the physiological effects of this compound in different animal models, which could provide further insights into its potential therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for scientific research.
合成法
The synthesis of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the reaction of 4-formylphenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonate ester can be purified by various methods such as column chromatography or recrystallization.
科学的研究の応用
4-Formylphenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications. It is commonly used as an inhibitor of certain enzymes such as tyrosine phosphatases and protein tyrosine kinases. This compound has been found to be particularly effective in inhibiting the activity of the enzyme PTP1B, which is involved in the regulation of glucose metabolism and insulin signaling. This makes it a potential target for the treatment of diabetes and other metabolic disorders.
特性
CAS番号 |
124852-63-7 |
|---|---|
製品名 |
4-Formylphenyl 3,4-dimethylbenzenesulfonate |
分子式 |
C15H14O4S |
分子量 |
290.3 g/mol |
IUPAC名 |
(4-formylphenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-3-8-15(9-12(11)2)20(17,18)19-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3 |
InChIキー |
OLCBLUAQTALRRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C |
同義語 |
Benzenesulfonic acid, 3,4-dimethyl-, 4-formylphenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
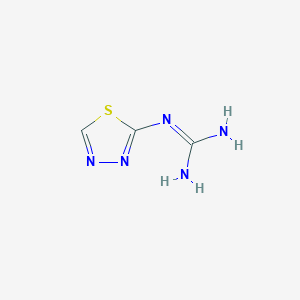
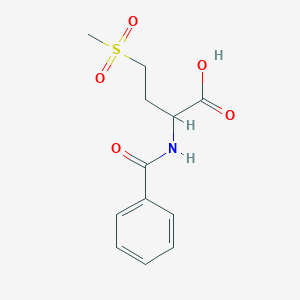
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
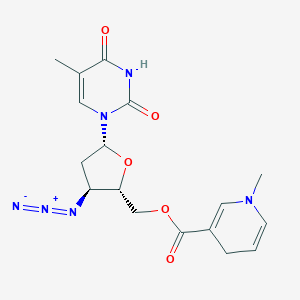
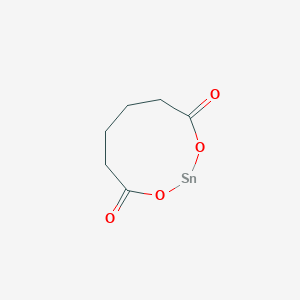
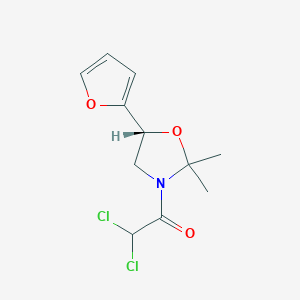
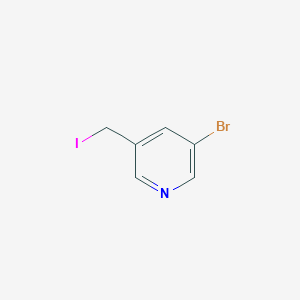
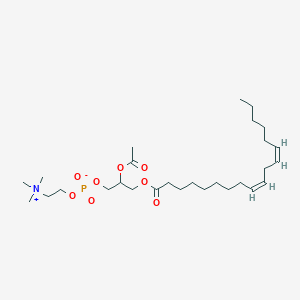
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
